molecular formula C14H11FO3 B1321171 2-[(4-Fluorophenoxy)methyl]benzoic acid CAS No. 198565-84-3

2-[(4-Fluorophenoxy)methyl]benzoic acid

Cat. No. B1321171
M. Wt: 246.23 g/mol
InChI Key: IWCUTFHQTWLMDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step procedures, as seen in the preparation of fluorescent probes from benzazoles and the synthesis of liquid crystal intermediates from 4-phenylphenol . These methods typically include steps such as methylation, acylation, and condensation reactions. The synthesis of 2-[(4-Fluorophenoxy)methyl]benzoic acid would likely follow a similar pathway, potentially starting from 4-fluorophenol as a precursor, given the presence of the fluorophenoxy moiety in the compound.

Molecular Structure Analysis

Structural determination techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy are commonly used to characterize benzoic acid derivatives . These methods provide information on the molecular geometry, vibrational modes, and electronic structure. For 2-[(4-Fluorophenoxy)methyl]benzoic acid, one could expect similar analytical approaches to be employed to elucidate its structure.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For instance, the transformation of phenol to benzoate involves carboxylation , and Pd-catalyzed C-H methylation and fluorination reactions have been reported for benzaldehydes . These reactions highlight the reactivity of the benzoic acid moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their spectroscopic characteristics, thermal stability, and reactivity, can be inferred from computational studies and experimental observations . For example, DFT calculations can predict the chemical activity and stability of the molecule , while spectroscopic techniques can provide insights into the electronic transitions and molecular interactions . The physical properties of 2-[(4-Fluorophenoxy)methyl]benzoic acid, such as solubility and melting point, would be influenced by the presence of the fluorophenoxy group and the overall molecular structure.

Scientific Research Applications

1. Environmental and Biological Applications

2-[(4-Fluorophenoxy)methyl]benzoic acid and its related compounds have shown significant applications in environmental and biological fields. For instance, fluorinated compounds like 6-fluoro-3-methylphenol have been utilized to detect aromatic metabolites from m-cresol in a methanogenic consortium, demonstrating a pathway for m-cresol degradation under anaerobic conditions (Londry & Fedorak, 1993).

2. Synthesis of Liquid Crystal Intermediates

Derivatives of benzoic acid, such as n-alkoxybiphenyl 4′ carbonyloxy) benzoic acid, have been synthesized for applications in liquid crystals. These intermediates are vital for the production of ferroelectric and antiferroelectric liquid crystals, indicating the compound's significance in material science and electronic display technologies (Qing, 2000).

3. Agricultural Chemistry

In agricultural chemistry, substituted phenoxyacetic and benzoic acids, including those with fluorine substituents, have been studied for their plant growth-regulating properties. These studies reveal how different substituents on the benzoic acid structure can influence the growth-promoting activity in plants (Pybus et al., 1959).

4. Development of Semiaromatic Polyamides

Research has shown that compounds like 2-(bis(4-hydroxyphenyl)methyl)benzoic acid can be used in the synthesis of semiaromatic polyamides. These polyamides exhibit high glass transition temperatures and strength, making them suitable for various industrial applications (Zhang et al., 2017).

5. Fluorescence Probes for Reactive Oxygen Species

Some benzoic acid derivatives have been developed as fluorescence probes to detect reactive oxygen species. These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, are essential in biological and chemical studies for understanding oxidative stress and its impact on cells and tissues (Setsukinai et al., 2003).

Safety And Hazards

While specific safety and hazard information for “2-[(4-Fluorophenoxy)methyl]benzoic acid” is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCUTFHQTWLMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610173
Record name 2-[(4-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenoxy)methyl]benzoic acid

CAS RN

198565-84-3
Record name 2-[(4-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Sestili, A Borioni, C Mustazza, A Rodomonte… - European journal of …, 2004 - Elsevier
A series of 4-amino-2-methylquinoline and 4-aminoquinazoline derivatives, including the reference NOP antagonist JTC-801, were synthesized by an alternative pathway and their in …
Number of citations: 47 www.sciencedirect.com
C Limban, A Missir, I Chirita, G Nitulescu… - Chemical …, 2011 - degruyter.com
New acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were tested by qualitative and quantitative methods on various bacterial and fungal …
Number of citations: 23 www.degruyter.com
山本圭介 - 2020 - eprints.lib.hokudai.ac.jp
HOBt: 1-hydroxybenzotriazole KRT20: keratin 20 PPAR: peroxisome proliferator-activated receptor PPRE: peroxisome proliferator response element GAPDH: glyceraldehyde-3-…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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